molecular formula C16H21NO2S2 B2454054 3,4-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide CAS No. 2320537-06-0

3,4-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

Cat. No. B2454054
CAS RN: 2320537-06-0
M. Wt: 323.47
InChI Key: MYRQBZQVQOKTBN-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Role in Medicinal Chemistry

Thiophene-based analogs, such as the compound , have been the subject of increasing interest among scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . This suggests that our compound could potentially be used in the development of new anticancer drugs.

Anti-inflammatory Properties

Thiophene derivatives also exhibit anti-inflammatory properties . This indicates that our compound could be used in the development of new anti-inflammatory medications.

Antimicrobial Properties

Thiophene derivatives have been found to have antimicrobial properties . This suggests that our compound could be used in the development of new antimicrobial drugs.

Use in Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that our compound could be used in the development of new materials with improved resistance to corrosion.

Role in the Advancement of Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This indicates that our compound could be used in the development of new organic semiconductors.

Use in Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that our compound could be used in the development of new OFETs.

Use in Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This indicates that our compound could be used in the development of new OLEDs.

Future Directions

Thiophene and its derivatives continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

3,4-dimethyl-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S2/c1-12-5-6-15(9-13(12)2)21(18,19)17-11-16(3,4)14-7-8-20-10-14/h5-10,17H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRQBZQVQOKTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C)C2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

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